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Compound of Interest

Compound Name: K 76 Carboxylic acid

CAS No.: 71117-22-1

Cat. No.: B1673264 Get Quote

Topic: Concentration Ranges, Solubility, and Complement Inhibition Protocols Compound: K-76

Carboxylic Acid (K-76 COOH) | Target: Complement Component C5[1]

Abstract & Mechanism of Action
K-76 carboxylic acid (K-76 COOH) is an oxidized derivative of K-76, a natural product isolated

from Stachybotrys complementi. It is a specific inhibitor of the complement system, acting

primarily at the C5 activation step.[1] Unlike upstream inhibitors (e.g., C1-esterase inhibitor) or

downstream MAC blockers, K-76 COOH prevents the generation of chemotactic factors (C5a)

and the assembly of the Membrane Attack Complex (C5b-9) by binding to C5 or the C5b

intermediate.

Mechanistic Pathway
K-76 COOH inhibits the cleavage of C5 into C5a and C5b and accelerates the decay of the

C5b intermediate.[1] This unique blockade preserves early complement functions (C3b

opsonization) while preventing terminal lytic complex formation and inflammatory signaling.
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Figure 1: Mechanism of K-76 COOH inhibition targeting the C5 convertase step, preventing

C5a release and MAC formation.
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K-76 COOH is a carboxylic acid; its solubility is pH-dependent. While the free acid is soluble in

organic solvents, the sodium salt (K-76 COONa) is often generated in situ for aqueous

applications.

Protocol 1: Stock Solution Preparation
Objective: Prepare a stable 100 mM (or 40 mg/mL) stock solution.

Solvent Choice:

Primary: Dimethyl Sulfoxide (DMSO). Solubility is excellent (>50 mg/mL).

Alternative: 0.1 M NaOH (for immediate use as sodium salt), though DMSO is preferred

for long-term storage.

Calculation (MW ~ 418.5 g/mol ):

To make 1 mL of 100 mM stock: Weigh 41.85 mg of K-76 COOH.

Dissolve in 1 mL of sterile DMSO.

Vortex until completely dissolved (solution should be clear/yellowish).

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Stable for >1 year. Avoid

repeated freeze-thaw cycles.

Cell Culture Concentration Ranges
The following concentrations are derived from validated hemolysis and chemotaxis inhibition

assays. Note that K-76 COOH requires relatively high micromolar concentrations compared to

synthetic peptide inhibitors.

Concentration Reference Table
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Application
Effective
Concentration

Observation Reference

Chemotaxis Inhibition 300 µg/mL (~720 µM)

Blocks generation of

chemotactic factor

(C5a) from human

complement.[2]

[1][2]

Hemolysis Inhibition 100 - 300 µg/mL

Dose-dependent

inhibition of

complement-mediated

lysis

(Classical/Alternative).

[1][3]

Cellular Safety (No

Toxicity)
≤ 500 µg/mL

No effect on random

migration or viability of

tumor cells (Walker

carcinosarcoma).[2]

[1]

Mild Cytotoxicity 1000 µg/mL
~15% decrease in cell

viability observed.[2]
[1]

In Vivo (Rat Model) 200 mg/kg (i.v.)[3][4]
Depletes complement

activity for ~3 hours.
[4]

Critical Insight: The therapeutic window for K-76 COOH in vitro is 100–300 µg/mL.

Concentrations below 50 µg/mL may be insufficient for robust C5 blockade in high-serum

conditions (e.g., 50% serum).

Experimental Protocols
Protocol 2: In Vitro Complement Inhibition (Hemolysis
Protection)
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Purpose: Verify the activity of K-76 COOH by protecting sheep erythrocytes (SRBCs) from

serum-mediated lysis.

Materials:

Sensitized SRBCs (EA cells).

Normal Human Serum (NHS) as complement source.

GVB++ Buffer (Gelatin Veronal Buffer with Ca2+/Mg2+).

K-76 COOH Stock (100 mM in DMSO).

Workflow:

Preparation: Dilute NHS to 1:20 in GVB++.

Inhibitor Series: Prepare serial dilutions of K-76 COOH in GVB++ (Range: 10 – 500 µg/mL).

Note: Keep final DMSO < 1%.

Incubation:

Mix 100 µL NHS + 100 µL K-76 COOH dilution. Incubate 15 min at 37°C.

Add 100 µL sensitized SRBCs (1x10^8 cells/mL).

Reaction: Incubate at 37°C for 30–60 minutes.

Termination: Add 1 mL cold saline; centrifuge at 2000 rpm for 5 min.

Readout: Measure OD412 (hemoglobin release) of the supernatant.

Calculation: % Lysis = (Sample OD - Blank OD) / (100% Lysis OD - Blank OD).

Protocol 3: Cell Protection Assay (Endothelial/Tumor
Cells)
Purpose: Assess protection of nucleated cells from complement-dependent cytotoxicity (CDC).
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Figure 2: Workflow for assessing K-76 COOH mediated protection against Complement-

Dependent Cytotoxicity (CDC).

Steps:

Seeding: Seed target cells (e.g., HUVEC or Tumor cells) in 96-well plates (10,000 cells/well).

Adhere overnight.

Washing: Wash cells 2x with serum-free media to remove bovine complement proteins from

culture serum.

Treatment:

Add 50 µL of K-76 COOH working solution (diluted in serum-free media). Target final

concentration: 300 µg/mL.

Include Vehicle Control (DMSO equivalent).

Challenge:

Add 50 µL of Human Serum (Active Complement) to induce lysis. Final serum

concentration is typically 20–50%.

Positive Control: Heat-inactivated serum (56°C, 30 min).

Incubation: Incubate for 4 hours at 37°C.

Analysis: Measure cell viability using MTT, WST-1, or LDH release assay.

Expectation: K-76 COOH treated wells should show significantly higher viability (lower

LDH) compared to Vehicle + Active Serum wells.
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Troubleshooting & Optimization
pH Sensitivity: As a carboxylic acid, K-76 COOH can slightly acidify culture media at high

concentrations. Ensure your media contains HEPES or sufficient bicarbonate buffering. If

media turns yellow (phenol red indication), adjust pH back to 7.4 using sterile NaOH.

Serum Binding: K-76 COOH may bind to albumin. If using high serum concentrations

(>50%), you may need to increase the K-76 COOH concentration to the upper limit (400-500

µg/mL) to maintain free drug levels.

Pre-Incubation: Pre-incubating the inhibitor with the serum before adding to cells (as in

Protocol 2) is often more effective than adding all components simultaneously.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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